REACTION_CXSMILES
|
[Cl-].CS(C)=O.[CH3:6][O:7][C:8](=[O:23])[C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([CH2:19][CH2:20][CH2:21][OH:22])[CH:10]=1.C(N(CC)CC)C>C(Cl)Cl.CCOC(C)=O>[CH3:6][O:7][C:8](=[O:23])[C:9]1[CH:10]=[C:11]([CH2:19][CH2:20][CH:21]=[O:22])[C:12]([O:17][CH3:18])=[C:13]([O:15][CH3:16])[CH:14]=1
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
|
[Cl-]
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Name
|
|
Quantity
|
1.45 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C(=C1)OC)OC)CCCO)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added via syringe
|
Type
|
WAIT
|
Details
|
After 20 min at −78° C. the reaction was allowed
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
hexanes (250 mL), washed with H2O (2×200 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography on silica gel using 50% EtOAc in hexanes as an eluent
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C(=C1)CCC=O)OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |